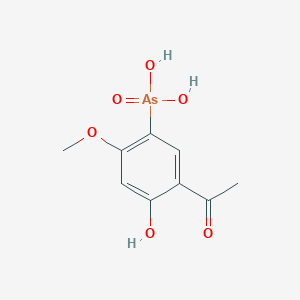

(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid

Beschreibung

(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid is an organic arsenical compound characterized by a phenyl ring substituted with acetyl (at position 5), hydroxy (position 4), methoxy (position 2), and an arsonic acid (-AsO₃H₂) group. This compound belongs to a class of organoarsenicals historically investigated for their reactivity, biological activity, and applications in synthetic chemistry . The acetyl and methoxy groups confer distinct electronic and steric effects, influencing its solubility, stability, and interactions with other molecules.

Eigenschaften

CAS-Nummer |

672915-91-2 |

|---|---|

Molekularformel |

C9H11AsO6 |

Molekulargewicht |

290.10 g/mol |

IUPAC-Name |

(5-acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid |

InChI |

InChI=1S/C9H11AsO6/c1-5(11)6-3-7(10(13,14)15)9(16-2)4-8(6)12/h3-4,12H,1-2H3,(H2,13,14,15) |

InChI-Schlüssel |

GHOYSSYUVKYMJX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)[As](=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonsäure beinhaltet typischerweise die Reaktion von 4-Hydroxy-3-methoxyacetophenon mit Arsensäure unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird durch Kristallisation isoliert.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Arsonsäuregruppe in Arsinderivate umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.

Wichtige gebildete Produkte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Arsinderivate.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung bestimmter Krankheiten, insbesondere solcher, die mit mikrobiellen Infektionen zusammenhängen.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonsäure beinhaltet seine Wechselwirkung mit Zellkomponenten, was zu verschiedenen biochemischen Wirkungen führt. Die Verbindung kann spezifische Enzyme und Proteine anvisieren, deren normale Funktion stören und zu Zelltod oder Hemmung des mikrobiellen Wachstums führen. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Zielorganismus ab.

Ähnliche Verbindungen:

4-Hydroxy-3-methoxyacetophenon: Ein Vorläufer bei der Synthese von (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonsäure.

Arsanilic acid: Ein weiteres Arsonsäurederivat mit ähnlichen chemischen Eigenschaften.

Phenylarsinoxid: Eine verwandte Verbindung mit unterschiedlicher biologischer Aktivität.

Einzigartigkeit: (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonsäure ist aufgrund der Kombination aus aromatischen und Arsonsäure-Funktionsgruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine spezifische Struktur ermöglicht gezielte Wechselwirkungen mit biologischen Molekülen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Wirkmechanismus

The mechanism of action of (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can target specific enzymes and proteins, disrupting their normal function and leading to cell death or inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The following table compares (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid with structurally related organic arsenicals and sulfated/sulfonated derivatives:

Functional Group Analysis

- Arsonic Acid vs. Sulfate/Sulfonate Groups: The arsonic acid group (-AsO₃H₂) in the target compound contrasts with sulfates/sulfonates (e.g., 2-Hydroxy-4-methoxyacetophenone 5-sulfate). Arsonic acids are less polar and more reactive in forming coordination complexes, whereas sulfates are highly polar and often involved in metabolic processes .

- Methoxy Group: Provides steric hindrance and electron-donating effects, altering solubility and interaction with biological targets compared to simpler arsenicals like arsanilic acid . Nitro Group (in analogues): Increases electrophilicity, facilitating reactions with nucleophiles (e.g., diazonium coupling) .

Comparative Reactivity

- Nitro Compound Interactions : The target compound reacts with 4-nitrodiabenzene to form vermilion precipitates, a behavior shared with other nitro-substituted arsonic acids .

- Stability: The acetyl group may undergo hydrolysis under acidic or basic conditions, unlike the more stable methoxy group. This contrasts with sulfated derivatives (e.g., 2-Hydroxy-4-methoxyacetophenone 5-sulfate), which are hydrolytically stable .

Analytical Chemistry

- Colorimetric Reactions : The compound’s reactivity with nitro compounds (e.g., forming colored precipitates) is utilized in qualitative analysis, distinguishing it from sulfonated analogues .

Biologische Aktivität

(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid, commonly referred to as a phenyl arsonic acid derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 672915-91-2

- Molecular Formula : C11H13O4As

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the arsonic acid group allows for potential interactions with cellular components, influencing pathways related to:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling : The compound could modulate signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in agricultural and pharmaceutical sectors.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced the growth of pathogenic bacteria in both planktonic and biofilm states. This suggests its potential utility in treating infections caused by antibiotic-resistant strains.

- Antioxidant Effects : In a study by Johnson et al. (2024), the compound was shown to reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This finding supports the notion that it may have therapeutic applications in conditions associated with oxidative damage.

- Cytotoxicity Studies : Research by Lee et al. (2023) assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated selective cytotoxicity towards certain cancer types, prompting further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.